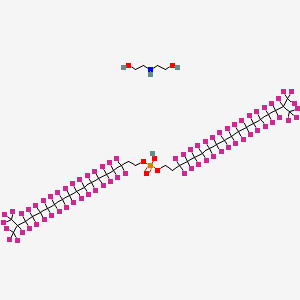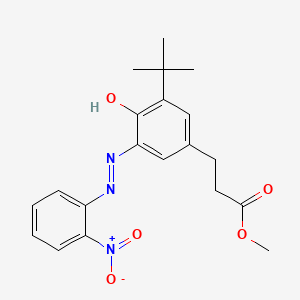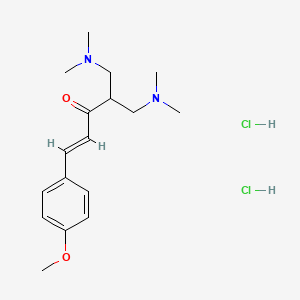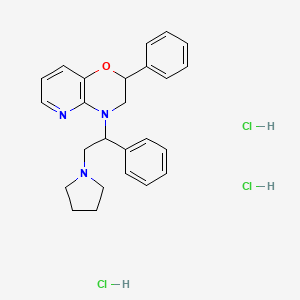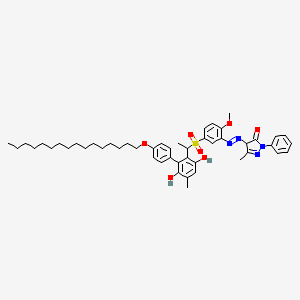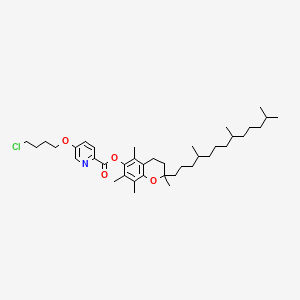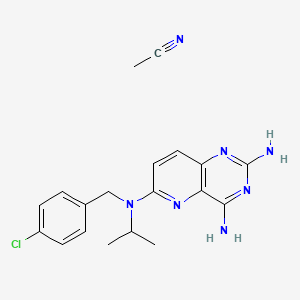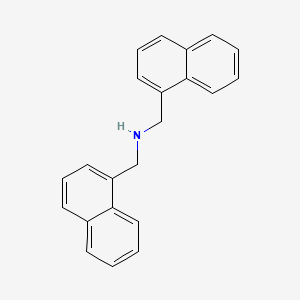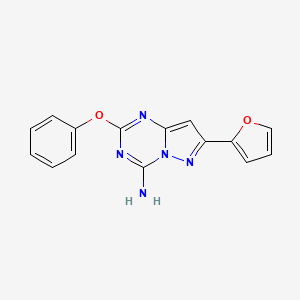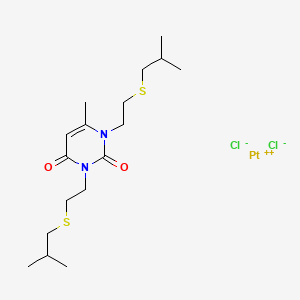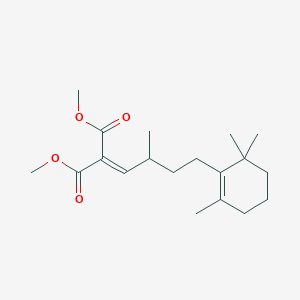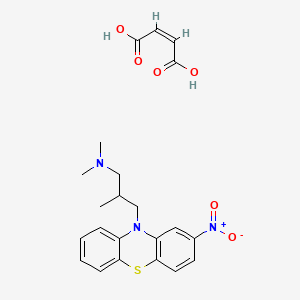
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a nitro group and a dimethylamino substituent on the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate typically involves the nitration of phenothiazine followed by the introduction of the dimethylamino-2-methylpropyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent alkylation step involves the use of dimethylamino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The maleate salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Amino-10-(3-dimethylamino-2-methylpropyl)phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Hydrolysis: Free base form of the compound.
Scientific Research Applications
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which contributes to its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, leading to its antiemetic properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of novel derivatives. Its specific substituents also contribute to its distinct pharmacological profile.
Properties
CAS No. |
100735-03-3 |
|---|---|
Molecular Formula |
C22H25N3O6S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-nitrophenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H21N3O2S.C4H4O4/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)24-18-9-8-14(21(22)23)10-16(18)20;5-3(6)1-2-4(7)8/h4-10,13H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BDULXYUQRNNEEB-BTJKTKAUSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


